Penisimplicin B Penisimplicin B Penisimplicin B is a natural product found in Penicillium simplicissimum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1844975
InChI: InChI=1S/C28H38O8/c1-14-12-17-25(5)11-10-18(30)24(3,4)16(25)13-19(35-15(2)29)27(17,7)20-21(31)36-28(8,23(33)34-9)22(32)26(14,20)6/h16-17,19-20H,1,10-13H2,2-9H3/t16-,17+,19-,20+,25-,26-,27-,28+/m0/s1
SMILES:
Molecular Formula: C28H38O8
Molecular Weight: 502.6 g/mol

Penisimplicin B

CAS No.:

Cat. No.: VC1844975

Molecular Formula: C28H38O8

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

Penisimplicin B -

Specification

Molecular Formula C28H38O8
Molecular Weight 502.6 g/mol
IUPAC Name methyl (2R,4aS,4bR,5S,6aR,10aR,10bR,12aR)-5-acetyloxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,8-trioxo-4a,5,6,6a,9,10,10b,11-octahydronaphtho[1,2-h]isochromene-2-carboxylate
Standard InChI InChI=1S/C28H38O8/c1-14-12-17-25(5)11-10-18(30)24(3,4)16(25)13-19(35-15(2)29)27(17,7)20-21(31)36-28(8,23(33)34-9)22(32)26(14,20)6/h16-17,19-20H,1,10-13H2,2-9H3/t16-,17+,19-,20+,25-,26-,27-,28+/m0/s1
Standard InChI Key FGZLCLGKDVEDKX-WAGVZALHSA-N
Isomeric SMILES CC(=O)O[C@H]1C[C@@H]2[C@](CCC(=O)C2(C)C)([C@@H]3[C@@]1([C@@H]4C(=O)O[C@@](C(=O)[C@]4(C(=C)C3)C)(C)C(=O)OC)C)C
Canonical SMILES CC(=O)OC1CC2C(C(=O)CCC2(C3C1(C4C(=O)OC(C(=O)C4(C(=C)C3)C)(C)C(=O)OC)C)C)(C)C

Introduction

Discovery and Isolation

Penisimplicin B was isolated from the fungus Penicillium simplicissimum JXCC5 as part of a study that identified two previously undescribed nitrogen-containing compounds: Penisimplicins A and B . This discovery was published in early 2024 in the journal Molecules, representing a recent addition to our understanding of fungal secondary metabolites . The isolation of Penisimplicin B is significant as it expands the known diversity of polyketide-peptide hybrid compounds and provides insight into the biosynthetic capabilities of the Penicillium genus .

The isolation process involved comprehensive extraction and purification methods, resulting in the identification of Penisimplicin B as a distinct chemical entity with unique structural features . This compound was designated as compound "2" in the original research publication, differentiating it from its structural relative Penisimplicin A (compound "1") .

Chemical Structure and Properties

Penisimplicin B is characterized by a complex molecular structure with the chemical formula C28H38O8 and a molecular weight of 502.6 g/mol. The compound contains multiple rings and functional groups, contributing to its unique structural features and potential biological activities. The full IUPAC name of Penisimplicin B is methyl (2R,4aS,4bR,5S,6aR,10aR,10bR,12aR)-5-acetyloxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,8-trioxo-4a,5,6,6a,9,10,10b,11-octahydronaphtho[1,2-h]isochromene-2-carboxylate.

The compound has been assigned the CAS number 871334-31-5 and is also identified in various chemical databases with specific identifiers . The structural details of Penisimplicin B are summarized in the following table:

PropertyValue
Molecular FormulaC28H38O8
Molecular Weight502.6 g/mol
CAS Number871334-31-5
Standard InChIInChI=1S/C28H38O8/c1-14-12-17-25(5)11-10-18(30)24(3,4)16(25)13-19(35-15(2)29)27(17,7)20-21(31)36-28(8,23(33)34-9)22(32)26(14,20)6/h16-17,19-20H,1,10-13H2,2-9H3/t16-,17+,19-,20+,25-,26-,27-,28+/m0/s1
Standard InChIKeyFGZLCLGKDVEDKX-WAGVZALHSA-N
Isomeric SMILESCC(=O)O[C@H]1C[C@@H]2C@([C@@H]3[C@@]1([C@@H]4C(=O)OC@@(C)C(=O)OC)C)C

This detailed chemical information provides a foundation for understanding the compound's physical and chemical properties, which are essential for further research and potential applications .

Structural Elucidation and Absolute Configuration

The structure of Penisimplicin B was elucidated through comprehensive spectroscopic data analysis, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data . These analytical methods provided crucial information about the connectivity and spatial arrangement of atoms within the molecule.

The absolute configuration of Penisimplicin B was determined using multiple complementary techniques: Marfey's method, Electronic Circular Dichroism (ECD) calculation, and DP4+ analysis . These methods collectively established the stereochemical features of the molecule with high confidence. The results indicated that the absolute configuration of Penisimplicin B is 9S, 16R, 19S, 21S.

Key Nuclear Magnetic Resonance (NMR) findings included specific HMBC (Heteronuclear Multiple Bond Correlation) correlations that were instrumental in determining the unique structural features of Penisimplicin B. For instance, the HMBC correlations from H-16 to C-2, C-3, and C-7, and from H2-17 to C-2, enabled researchers to establish the connection between the polyketide part and cyclodipeptide part of the molecule through C-2 and C-16 . This connection represents an unprecedented structural arrangement in natural products.

Biosynthetic Pathway

Penisimplicin B is biosynthesized through a pathway involving cyclodipeptide synthase, which is distinct from typical polyketide-nonribosomal peptide biosynthesis. This unique biosynthetic route contributes to the compound's distinctive structural features and represents an important area for further research in biosynthetic chemistry.

The researchers proposed a detailed biosynthetic pathway for Penisimplicin B, emphasizing its classification as a polyketide-nonribosomal peptide (PK-NRP) hybrid that is produced through noncanonical biosynthetic pathways . This finding is significant as it expands our understanding of the diversity of biosynthetic mechanisms employed by fungi to produce complex secondary metabolites.

A key feature of Penisimplicin B's structure is the unprecedented manner in which amino acid derivatives attach to a polyketide moiety via a carbon-carbon bond . This structural characteristic distinguishes Penisimplicin B from other known natural products and highlights the innovative biosynthetic capabilities of Penicillium simplicissimum JXCC5.

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